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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Dapagliflozin

as stipulated by the United States Pharmacopeia (USP) and the European Pharmacopoeia

(EP). This document is intended to serve as a valuable resource for researchers, scientists,

and drug development professionals involved in the quality control and regulatory compliance

of Dapagliflozin.

Introduction to Dapagliflozin and its Impurities
Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), a

protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2,

Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to

increased urinary glucose excretion and a reduction in blood glucose levels. It is used in the

management of type 2 diabetes mellitus.[1]

As with any pharmaceutical active ingredient, the manufacturing process and storage of

Dapagliflozin can lead to the formation of impurities. These impurities can be process-related,

degradation products, or residual solvents.[2] Regulatory agencies such as the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent

guidelines on the acceptable levels of impurities in drug substances to ensure their safety and

efficacy.[2] This guide focuses on the specified impurities and analytical procedures outlined in

the USP and EP monographs for Dapagliflozin.
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Dapagliflozin Impurity Profile: USP and EP
The United States Pharmacopeia and the European Pharmacopoeia list specific impurities that

must be controlled in Dapagliflozin drug substance. The following tables summarize the known

specified impurities.

United States Pharmacopeia (USP)
The USP monograph for Dapagliflozin Propanediol specifies the following impurity.

Table 1: Specified Impurity of Dapagliflozin Propanediol in USP

Impurity Name Chemical Name CAS Number
Acceptance
Criterion

Dapagliflozin Related

Compound A

(2S,3R,4R,5S,6R)-2-

[4-Bromo-3-(4-

ethoxybenzyl)phenyl]-

6-

(hydroxymethyl)tetrah

ydro-2H-pyran-3,4,5-

triol

1807632-95-6
Specified in

monograph

Note: The specific acceptance criterion for individual impurities in the current USP monograph

is not publicly available without a subscription. The monograph does specify a limit for total

impurities.

European Pharmacopoeia (EP)
The European Pharmacopoeia monograph for Dapagliflozin also specifies impurities that need

to be controlled.

Table 2: Specified Impurity of Dapagliflozin in EP
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Impurity Name Chemical Name CAS Number
Acceptance
Criterion

Dapagliflozin Impurity

A

(1S)-1,5-anhydro-1-C-

[4-bromo-3-[(4-

ethoxyphenyl)methyl]p

henyl]-D-glucitol

1807632-95-6
Specified in

monograph

Note: The specific acceptance criterion for individual impurities in the current EP monograph is

not publicly available without a subscription.

Analytical Procedures for Impurity Determination
Both the USP and EP prescribe chromatographic methods for the separation and quantification

of Dapagliflozin and its related compounds. High-Performance Liquid Chromatography (HPLC)

is the most commonly employed technique.[2]

USP Method for Organic Impurities in Dapagliflozin
Propanediol
The following is a summary of the chromatographic method described in a referenced USP-NF

monograph for the determination of organic impurities in Dapagliflozin Propanediol.

Table 3: USP Chromatographic Method for Organic Impurities
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Parameter Condition

Mode
Gradient High-Performance Liquid

Chromatography (HPLC)

Detector UV 227 nm

Column 4.6-mm × 15-cm; 3.5-µm packing L1

Column Temperature 40°C

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Mobile Phase

Solution A: 0.05% trifluoroacetic acid in

waterSolution B: 0.05% trifluoroacetic acid in

acetonitrile

Gradient Time (minutes)

0

25

30

30.1

35

General Principles of Method Validation
The analytical methods used for impurity profiling must be validated according to the

International Council for Harmonisation (ICH) guidelines (Q2(R1)). This validation ensures that

the method is suitable for its intended purpose and provides reliable results. Key validation

parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the

sample for which it has been demonstrated that the analytical procedure has a suitable level

of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate

variations in method parameters.

Signaling Pathway and Experimental Workflow
Dapagliflozin Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2

(SGLT2) in the proximal convoluted tubules of the kidneys. This inhibition prevents glucose

reabsorption, leading to its excretion in the urine.
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Dapagliflozin's mechanism of action via SGLT2 inhibition.

General Workflow for Impurity Profiling
The process of identifying and quantifying impurities in a drug substance like Dapagliflozin

involves a systematic workflow.
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A generalized workflow for Dapagliflozin impurity profiling.

Conclusion
The control of impurities in Dapagliflozin is a critical aspect of ensuring its quality, safety, and

efficacy. The USP and EP provide the regulatory framework for the identification and control of
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these impurities. This guide has summarized the available information on the specified

impurities and the analytical methodologies for their determination. Adherence to these

pharmacopeial standards is mandatory for drug manufacturers and is essential for obtaining

and maintaining regulatory approval. For the most current and complete information, it is

imperative to consult the latest editions of the respective pharmacopeias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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